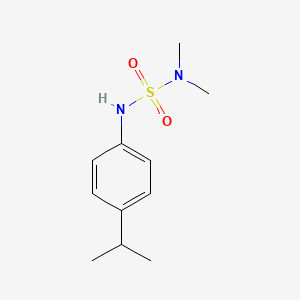
2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and analysis of chloro-nitrophenyl phenylacrylamides and related compounds have been subjects of interest in the field of organic chemistry due to their potential applications and unique properties. These molecules are often explored for their structural characteristics, reactivity, and potential utility in various applications, excluding direct drug use and dosage considerations.
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, is crucial for determining the configuration and conformation of such compounds. Crystal structure analysis provides insights into the spatial arrangement of atoms, molecular geometry, and intermolecular interactions, which are essential for understanding the compound's properties and reactivity (Dian He et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving chloro-nitrophenyl phenylacrylamides can include nucleophilic substitution, ring-opening reactions, and cyclization processes. These reactions are influenced by the molecule's functional groups and the presence of activating or deactivating substituents on the aromatic ring (D. A. Androsov & D. Neckers, 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be assessed through various analytical techniques. These properties are crucial for determining the compound's suitability for different applications and for understanding its behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's molecular structure and functional groups. Studies on similar compounds have explored these aspects through experimental and theoretical approaches, including density functional theory (DFT) calculations and spectral analysis (C. S. Chidan Kumar et al., 2014).
科学的研究の応用
Light-Switchable Polymer Applications
A study by Sobolčiak et al. (2013) discusses a novel cationic polymer that can switch from cationic to zwitterionic form upon irradiation at 365 nm. This feature is utilized for condensing and releasing double-strand DNA and switching antibacterial activity to non-toxic character, which has implications in DNA research and antibacterial applications (Sobolčiak et al., 2013).
Anticancer Properties
Pandey et al. (2019) explored two new compounds for their in vitro cytotoxicity activity against various human cancer cell lines. The compounds demonstrated significant activity against all the cell lines, suggesting potential in developing anticancer therapies (Pandey et al., 2019).
Structural and Molecular Analysis
Hakiri et al. (2018) characterized a new compound, 4-chlorobenzylammonium nitrate, through X-ray diffraction and FT-IR spectroscopy. The analysis provides insights into the molecular structure, which can be relevant for material science and chemical synthesis (Hakiri et al., 2018).
Photolabile Properties in Drug Research
Fasani et al. (2006) studied 3-nitrophenyl derivatives for their photolabile properties, which are crucial in the development of photolabile drugs. The study shows how these compounds can be used to build new photoinduced electron-transfer systems, relevant in drug delivery and photochemistry (Fasani et al., 2006).
Environmental Applications
Mehrizad and Gharbani (2014) researched the use of graphene for the removal of chloro-2-nitrophenol from aqueous solutions. This study is significant for environmental clean-up and pollution control efforts (Mehrizad & Gharbani, 2014).
Synthesis and ‘Click’ Reaction in Polymer Chemistry
Narumi et al. (2008) discussed the synthesis of poly(N‐isopropylacrylamide) and its modification through 'click' reactions. This process is relevant in the field of polymer chemistry for creating materials with specific properties (Narumi et al., 2008).
特性
IUPAC Name |
(Z)-2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-12-7-6-11(9-14(12)19(21)22)18-15(20)13(17)8-10-4-2-1-3-5-10/h1-9H,(H,18,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLDZQJTYNWJC-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)



![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)
![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)